molecular formula C10H9NO B8718395 2-(2,3-Dihydrobenzofuran-7-yl)acetonitrile CAS No. 485828-88-4

2-(2,3-Dihydrobenzofuran-7-yl)acetonitrile

Cat. No. B8718395
Key on ui cas rn: 485828-88-4
M. Wt: 159.18 g/mol
InChI Key: ONTHGZCBSRNOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05519034

Procedure details

A mixture of the oil, toluene (60 ml), pyridine (2.2 ml) and phthalic anhydride (4 g) was heated at 90°-95° C. for 4 hours. The resulting solution was cooled, washed with 10% aqueous potassium carbonate solution, then with dilute hydrochloric acid. The solution was then dried over sodium sulphate and the solvent removed in vacuo to yield an oil. The oil was distilled, (b.p. 120° C./1 mbar) to give 2,3-dihydrobenzo[b]furan-7-ylacetonitrile which rapidly solidified (16.97 g).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[C:8]1(=O)[O:13][C:11](=O)[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12.[N:19]1C=CC=[CH:21][CH:20]=1>>[O:13]1[CH2:11][CH2:10][C:14]2[CH:15]=[CH:16][CH:17]=[C:9]([CH2:21][C:20]#[N:19])[C:8]1=2

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 90°-95° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
WASH
Type
WASH
Details
washed with 10% aqueous potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled

Outcomes

Product
Name
Type
product
Smiles
O1C2=C(CC1)C=CC=C2CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.